4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline

Medicinal Chemistry Physicochemical Profiling Drug Design

This chiral piperidine sulfonamide aniline is a versatile building block for medicinal chemistry. Its 2-ethyl substituent creates a chiral center absent in unsubstituted analogs, enabling stereospecific probe synthesis. With a lower calculated LogP (2.70) vs. 4-(piperidin-1-ylsulfonyl)aniline (3.04), it offers improved aqueous solubility—critical for hit-to-lead campaigns. The para-aniline handle allows rapid diversification, while the compact fragment-like profile (MW 268.38, PSA 72 Ų) supports fragment growing strategies. Secure this racemic precursor for enantiomer resolution and stereochemically pure library construction.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38
CAS No. 436091-87-1
Cat. No. B2821744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
CAS436091-87-1
Molecular FormulaC13H20N2O2S
Molecular Weight268.38
Structural Identifiers
SMILESCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H20N2O2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10,14H2,1H3
InChIKeyOBMKBCJDJKVFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline (CAS 436091-87-1): Sulfonamide-Aniline Building Block with Chiral Piperidine Core


4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline (CAS 436091-87-1, molecular formula C₁₃H₂₀N₂O₂S, molecular weight 268.38 g/mol) is a piperidine sulfonamide derivative featuring a sulfonyl linker between a 2-ethyl-substituted piperidine ring and a para-aniline moiety . The compound exhibits moderate lipophilicity (predicted LogP 2.70) and a polar surface area (PSA) of 72 Ų, positioning it within favorable drug-like chemical space [1]. Its structure is defined by a chiral center at the 2-position of the piperidine ring, which introduces stereochemical complexity absent in simpler analogs . While specific biological activity data for this exact compound remain sparse in the primary literature, its sulfonamide-aniline backbone is a recognized pharmacophore in medicinal chemistry, making the molecule a valuable intermediate for the synthesis of target-specific probes and lead-like compounds .

4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline: Why Piperidine Sulfonamide Analogs Are Not Interchangeable


Substitution among piperidine sulfonamide aniline derivatives is not straightforward due to critical differences in molecular geometry, lipophilicity, and stereochemistry. The 2-ethyl substituent on the piperidine ring of this target compound creates a chiral center, a feature absent in the unsubstituted 4-(piperidin-1-ylsulfonyl)aniline . This stereochemical element directly impacts the molecule's three-dimensional conformation and potential binding interactions with biological targets. Furthermore, even a positional isomer, such as 2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline (ortho-aniline), differs significantly in its electronic distribution and spatial orientation relative to the sulfonyl group . Substituting with a 4-methylpiperidine analog alters the steric bulk and lipophilicity profile, affecting membrane permeability and solubility. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in physicochemical properties—such as LogP and molecular weight—that are decisive for both synthetic utility and biological performance, rendering the unconsidered interchange of analogs a high-risk strategy in research and development pipelines [1].

4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline: Quantitative Differentiation Evidence vs. Closest Analogs


Reduced Lipophilicity (LogP) Compared to Unsubstituted and 4-Methyl Piperidine Analogs

The 2-ethylpiperidine sulfonamide aniline exhibits a predicted LogP value of 2.70, which is notably lower than that of the unsubstituted analog, 4-(piperidin-1-ylsulfonyl)aniline (LogP 3.04), and the 4-methylpiperidine analog, 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline (LogP 3.29) [1]. A lower LogP indicates increased hydrophilicity and suggests superior aqueous solubility compared to these common alternatives, a critical factor for in vitro assay performance and bioavailability .

Medicinal Chemistry Physicochemical Profiling Drug Design

Higher Molecular Weight and Rotatable Bond Count vs. Unsubstituted Core

The target compound has a molecular weight of 268.38 g/mol and 3 rotatable bonds, compared to 240.32 g/mol and 2 rotatable bonds for the unsubstituted 4-(piperidin-1-ylsulfonyl)aniline . The addition of the ethyl group at the 2-position of the piperidine ring increases both the molecular weight and the conformational flexibility of the molecule, which can be leveraged to explore additional hydrophobic interactions in target binding pockets not accessible to the smaller, less flexible unsubstituted scaffold [1].

Chemical Synthesis SAR Library Design

Presence of a Chiral Center at the Piperidine 2-Position

The 2-ethyl substituent on the piperidine ring introduces a stereocenter, a structural feature entirely absent in achiral analogs such as 4-(piperidin-1-ylsulfonyl)aniline and 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline . This chirality can lead to enantioselective interactions with biological targets, as many enzymes and receptors exhibit a strong preference for one enantiomer over the other. While the target compound is typically supplied as a racemic mixture, the presence of this stereocenter offers a unique handle for resolution into pure enantiomers, enabling the study of stereospecific effects that are impossible with its achiral counterparts .

Stereochemistry Chiral Synthesis Biological Recognition

Conserved Polar Surface Area (PSA) with Improved Lipophilicity Profile

The target compound maintains a Polar Surface Area (PSA) of approximately 72 Ų, which is nearly identical to that of its unsubstituted (71.78 Ų) and 4-methyl (71.78 Ų) analogs [1]. However, its lower LogP (2.70) compared to the unsubstituted (3.04) and 4-methyl (3.29) analogs results in a more balanced lipophilicity-hydrophilicity profile. This combination of a consistent, favorable PSA (<90 Ų, indicating potential for good oral absorption) and a reduced LogP suggests the target compound may possess superior drug-like properties, including better solubility and membrane permeability, relative to its close structural relatives [2].

Drug-likeness Permeability Physicochemical Properties

4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline: Optimal Research and Industrial Application Scenarios


Chiral Probe Synthesis in Medicinal Chemistry

The inherent chirality of the 2-ethylpiperidine ring makes this compound an ideal building block for the synthesis of enantiomerically enriched probes. Researchers investigating stereospecific interactions with biological targets—such as G-protein coupled receptors (GPCRs), ion channels, or enzymes—can leverage this scaffold to generate compound libraries where the impact of absolute configuration on activity can be systematically evaluated. This is a key differentiator from achiral analogs like 4-(piperidin-1-ylsulfonyl)aniline, which lack this stereochemical dimension .

Lead Optimization for Improved Aqueous Solubility

Given its lower calculated LogP (2.70) compared to the unsubstituted (3.04) and 4-methyl (3.29) piperidine sulfonamide analogs, this compound is a superior starting point for hit-to-lead campaigns where aqueous solubility is a known liability. It allows medicinal chemists to install hydrophobic functionality elsewhere in the molecule while maintaining a more favorable overall solubility profile. This property is particularly valuable in the development of orally bioavailable drug candidates and in reducing compound precipitation in cellular assays [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 268.38 g/mol, the compound resides in the upper range of fragment-like space but still offers a low-complexity starting point. Its combination of a chiral center, a synthetically accessible aniline handle for diversification, and a favorable PSA (72 Ų) makes it a versatile core for fragment growing or merging strategies. The presence of the 2-ethyl group provides a steric element that can be used to probe for additional hydrophobic contacts in a target binding site, an advantage not offered by smaller, unsubstituted fragments .

Development of Stereochemically Defined Sulfonamide Libraries

The compound serves as a racemic precursor that can be resolved into its pure enantiomers via chiral chromatography or diastereomeric salt formation. This enables the construction of stereochemically pure sulfonamide libraries for high-throughput screening against panels of stereosensitive targets. The ability to generate and test individual enantiomers provides a critical advantage in deconvoluting complex SAR, a capability that is unavailable when using achiral piperidine sulfonamide building blocks .

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